calcium;(2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate
Description
Structure
2D Structure
Properties
CAS No. |
5793-89-5 |
|---|---|
Molecular Formula |
C6H8CaO8 |
Molecular Weight |
248.20 g/mol |
IUPAC Name |
calcium (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8.Ca/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2/t1-,2-,3-,4+;/m0./s1 |
InChI Key |
UGZVNIRNPPEDHM-SBBOJQDXSA-L |
Isomeric SMILES |
[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[Ca+2] |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Ca+2] |
Other CAS No. |
5793-89-5 5793-88-4 |
physical_description |
Solid |
Pictograms |
Irritant |
solubility |
912 mg/mL |
Synonyms |
Acid, Saccharic Anhydrous Calcium Glucarate Anhydrous Calcium Saccharate Calcium Glucarate Calcium Glucarate, Anhydrous Calcium Saccharate Calcium Saccharate Anhydrous Calcium Saccharate Tetrahydrate Calcium Saccharate, Anhydrous D Glucaric Acid D Saccharic Acid D-Glucaric Acid D-Saccharic Acid Glucarate, Anhydrous Calcium Glucarate, Calcium Glucaric Acid Glucosaccharic Acid L Gularic Acid L-Gularic Acid Levo Gularic Acid Levo-Gularic Acid Saccharate Tetrahydrate, Calcium Saccharate, Anhydrous Calcium Saccharate, Calcium Saccharic Acid Tetrahydrate, Calcium Saccharate Tetrahydroxyadipic Acid |
Origin of Product |
United States |
Advanced Synthesis and Preparation Methodologies for Calcium D Saccharate Tetrahydrate
Chemical Synthesis Routes for D-Saccharic Acid and its Calcium Salt
The traditional approach to producing D-saccharic acid involves the oxidation of D-glucose (B1605176). This method has been a cornerstone of industrial production, though it faces challenges regarding selectivity and environmental impact. mdpi.com
Oxidative Methods for D-Glucose Conversion
The conversion of D-glucose to D-saccharic acid requires the oxidation of both the aldehyde group at the C1 position and the primary alcohol group at the C6 position to carboxylic acids. doubtnut.com
Nitric Acid Oxidation: A common and historically significant method for synthesizing D-saccharic acid is the oxidation of glucose using a strong oxidizing agent like nitric acid (HNO₃). doubtnut.comvedantu.com This process, however, can be non-selective and lead to the formation of byproducts, posing purification challenges and environmental concerns. mdpi.com The reaction temperature is a critical parameter, with temperatures around 60-65°C often employed. google.com
Catalytic Oxidation: More contemporary and environmentally benign methods involve the catalytic oxidation of glucose. This can be achieved using an oxygen-containing gas in the presence of a platinum catalyst. google.com This process is typically conducted in an aqueous medium under vigorous agitation, with the pH maintained between 5.0 and 9.6 through the addition of a basic salt, such as potassium bicarbonate. google.com
Reaction Kinetics and Mechanistic Studies of Calcium Salt Formation
The formation of Calcium D-saccharate involves the reaction of D-saccharic acid with a calcium source, such as calcium hydroxide (B78521) or calcium chloride. chemsynlab.comgoogle.com The resulting salt, Calcium D-saccharate tetrahydrate, is sparingly soluble in water. rishichemicals.comnih.gov
Electrochemical studies have shed light on the complex formation between calcium and D-saccharate ions. At 25°C, the association constant (Kassoc) for this complex has been determined to be 1032 ± 80. The formation of the complex is an exothermic process. nih.govacs.org
Biocatalytic and Biotechnological Production of D-Glucaric Acid Precursors
In recent years, there has been a significant shift towards developing sustainable and environmentally friendly methods for producing D-glucaric acid through biocatalysis and metabolic engineering. mdpi.comnih.gov These approaches utilize engineered microorganisms as cell factories to convert renewable feedstocks like glucose into D-glucaric acid. rroij.com
Engineered Microbial Systems for Glucaric Acid Biosynthesis (e.g., Escherichia coli, Saccharomyces cerevisiae, Pichia pastoris)
Several microorganisms have been successfully engineered for the production of D-glucaric acid. The most extensively studied include Escherichia coli, Saccharomyces cerevisiae, and Pichia pastoris. nih.govrroij.comnih.gov
Escherichia coli : The first successful microbial production of D-glucaric acid was demonstrated in E. coli. rroij.comnih.gov By introducing a synthetic pathway composed of enzymes from different organisms, researchers were able to produce glucaric acid from glucose. nih.govasm.org
Saccharomyces cerevisiae : This yeast has also been engineered for D-glucaric acid production due to its robustness and tolerance to acidic conditions. rroij.comnih.gov Initial efforts involved transferring the engineered pathway from E. coli to S. cerevisiae. rroij.com Subsequent work has focused on improving yields by addressing metabolic bottlenecks. nih.govasm.orgnih.gov
Pichia pastoris : This methylotrophic yeast has emerged as a particularly efficient host for D-glucaric acid biosynthesis, achieving some of the highest reported production values. rroij.com
Enzymatic Pathway Reconstruction and Metabolic Engineering Strategies for Enhanced Yield
The core of biotechnological D-glucaric acid production lies in the design and optimization of a synthetic metabolic pathway within the host microorganism.
A common synthetic pathway for D-glucaric acid production from glucose involves a three-step enzymatic conversion. nih.govmorressier.com
myo-Inositol-1-phosphate synthase (Ino1): This enzyme, often sourced from Saccharomyces cerevisiae, converts glucose-6-phosphate into myo-inositol-1-phosphate. nih.govmdpi.com
myo-Inositol oxygenase (MIOX): This enzyme, typically from a mammalian source like mice, oxidizes myo-inositol to D-glucuronic acid. nih.govasm.orgwikipedia.org MIOX is a non-heme di-iron enzyme and is often the rate-limiting step in the pathway due to its low activity and stability. nih.govnih.govwikipedia.org
Uronate dehydrogenase (Udh): This enzyme, commonly from Pseudomonas syringae or Pseudomonas putida, catalyzes the final oxidation of D-glucuronic acid to D-glucaric acid. mdpi.comnih.govasm.orgresearchgate.net
Table 1: Key Enzymes in the Engineered Biosynthetic Pathway for D-Glucaric Acid
| Enzyme | Gene Source (Example) | Substrate | Product | Cofactor |
| myo-Inositol-1-phosphate synthase (Ino1) | Saccharomyces cerevisiae | D-Glucose-6-phosphate | myo-Inositol-1-phosphate | |
| myo-Inositol oxygenase (MIOX) | Mus musculus (mouse) | myo-Inositol | D-Glucuronic acid | O₂ |
| Uronate dehydrogenase (Udh) | Pseudomonas syringae | D-Glucuronic acid | D-Glucaric acid | NAD⁺ |
To enhance the yield of D-glucaric acid, various metabolic engineering strategies have been employed. These include:
Improving MIOX Activity: Efforts to overcome the rate-limiting nature of MIOX have included directed evolution, the use of protein fusion tags like SUMO to enhance solubility and stability, and the creation of fusion proteins with Udh to improve pathway flux. rroij.comasm.orgnih.gov
Optimizing Precursor Supply: Strategies to increase the intracellular availability of the precursor myo-inositol have been developed. This includes overexpressing genes involved in myo-inositol synthesis and transport. asm.orgnih.gov
Pathway Balancing: Achieving a high titer of D-glucaric acid requires balancing the expression and activity of all enzymes in the pathway to avoid the accumulation of intermediates. rroij.com
Table 2: Examples of D-Glucaric Acid Titers Achieved in Engineered Microorganisms
| Microorganism | Key Engineering Strategy | Glucaric Acid Titer | Reference |
| Escherichia coli | Co-expression of Ino1, MIOX, and Udh | > 1 g/L | nih.govasm.org |
| Escherichia coli | N-terminal SUMO fusion to MIOX, increased myo-inositol transport | 4.85 g/L from myo-inositol | rroij.comnih.gov |
| Saccharomyces cerevisiae | Fusion of MIOX4 and Udh, metabolic flux regulation | 15.6 g/L (fed-batch) | asm.orgnih.gov |
Influence of Key Metabolic Enzymes on Precursor Flux
The biotechnological production of D-glucaric acid, the direct precursor to Calcium D-saccharate, is intricately controlled by the efficiency of the metabolic pathway engineered into host microorganisms like Escherichia coli and Saccharomyces cerevisiae. The rate of metabolic conversion, or flux, towards D-glucaric acid is heavily influenced by the activity and stability of key enzymes within the synthetic pathway. embopress.org
The final step in this engineered pathway is the oxidation of D-glucuronic acid into D-glucaric acid, a reaction facilitated by uronate dehydrogenase (Udh). nih.govnih.gov Research has shown that the co-expression of Ino1 from Saccharomyces cerevisiae, MIOX from mice, and Udh from Pseudomonas syringae in E. coli can successfully establish a functional pathway for D-glucaric acid production. nih.gov
Table 1: Impact of Enzyme Expression on D-Glucaric Acid Production in Engineered E. coli
| Condition | Key Enzymes Expressed | Inducer Concentration (IPTG) | Glucose Consumed (g/L) | D-Glucaric Acid Titer (g/L) | Yield (g/g glucose) |
| A | Ino1, MIOX, Udh | Low | High | 0.72 | Lower |
| B | Ino1, MIOX, Udh | High | Low | Lower | Higher |
This table illustrates the relationship between inducer concentration, which affects enzyme expression levels, and the resulting production metrics for D-glucaric acid. Data derived from findings on engineered Escherichia coli pathways. nih.gov
Consolidated Bioprocessing Approaches for D-Glucaric Acid Production
Consolidated bioprocessing (CBP) represents an advanced and streamlined approach for producing D-glucaric acid directly from lignocellulosic biomass, which is the most abundant renewable resource on Earth. biorxiv.org This method integrates enzyme production, substrate hydrolysis, and fermentation into a single process, thereby simplifying operations and reducing costs compared to traditional methods like separated hydrolysis and fermentation (SHF) and simultaneous saccharification and fermentation (SSF). nih.govresearchgate.net
A key strategy in CBP for D-glucaric acid involves the use of an artificial microbial consortium. nih.gov A well-studied consortium consists of the fungus Trichoderma reesei, which is an excellent producer of cellulase (B1617823) enzymes needed to break down lignocellulose into fermentable sugars, and an engineered strain of the yeast Saccharomyces cerevisiae, which carries the biosynthetic pathway to convert these sugars into D-glucaric acid. biorxiv.orgnih.gov Both microorganisms thrive in aerobic conditions, making the co-culture system highly compatible. nih.gov
Table 2: D-Glucaric Acid Production via Consolidated Bioprocessing (CBP) Using a Microbial Consortium
| Bioprocess | Substrate | Pretreatment | Fermentation Mode | D-Glucaric Acid Titer (g/L) |
| CBP | Avicel (15 g/L) | None | Shake Flask | 0.54 ± 0.12 |
| CBP | Corn Stover | Steam Explosion | Shake Flask | 0.45 ± 0.06 |
| CBP | Switchgrass | Sodium Hydroxide | Shake Flask | 11.69 ± 0.73 |
| CBP | Switchgrass | Sodium Hydroxide | 10L Airlift Fermenter | 15.71 ± 0.80 |
| dCBP | Corn Stover | Subcritical Water | Airlift Fermenter | 10.03 |
| dCBP | Switchgrass | Subcritical Water | Airlift Fermenter | 10.66 |
This table summarizes the D-glucaric acid titers achieved through various CBP strategies, highlighting the impact of different substrates, pretreatments, and fermentation scales. biorxiv.orgresearchgate.netnih.gov
Advanced Purification and Isolation Techniques for Research-Grade Calcium D-Saccharate Tetrahydrate
The synthesis of research-grade Calcium D-saccharate tetrahydrate (C₆H₈CaO₈·4H₂O) necessitates robust purification and isolation protocols to ensure high purity, typically defined as 98.5% to 102.0%. drugfuture.com The process often begins with the synthesis of D-saccharic acid's potassium salt, potassium hydrogen-D-saccharate, which is then converted to the calcium salt. researchgate.netgoogle.com
A developed method for this conversion involves reacting potassium hydrogen-D-saccharate with calcium chloride at a neutral pH of 7. researchgate.net An alternative laboratory-scale synthesis involves reacting D-saccharic acid directly with calcium hydroxide in water; the resulting product is then isolated by filtration and drying. chemsynlab.com
For achieving high-purity, research-grade material, specific purification steps are critical. One procedure involves dissolving the crude calcium saccharate product in water with the aid of hydrochloric acid. drugfuture.com This step is followed by a titration-based assay for quantification and purity assessment. The assay involves adding 0.05 M edetate disodium (B8443419) (EDTA) solution, followed by sodium hydroxide and a hydroxy naphthol blue indicator, to titrate the calcium content to a distinct blue endpoint. drugfuture.com
To ensure the removal of specific impurities, targeted tests are employed. For instance, to check for sucrose (B13894) and reducing sugars, a sample is dissolved in water with hydrochloric acid and boiled. drugfuture.com After neutralization with sodium carbonate and filtration, the filtrate is tested with alkaline cupric tartrate TS; the absence of an immediate red precipitate upon boiling confirms the removal of these sugar impurities. drugfuture.com The removal of chloride and sulfate (B86663) impurities is verified by dissolving the product in water with nitric acid and hydrochloric acid, respectively, and comparing the turbidity against standards. drugfuture.com
Conventional purification methods like recrystallization can be employed, but may not always be sufficient to remove all impurities, particularly those that can cause discoloration over time. researchgate.net Therefore, a combination of chemical treatment, pH control, and rigorous analytical testing is essential for isolating research-grade Calcium D-saccharate tetrahydrate. The final product is a white, crystalline, hygroscopic powder. chemsynlab.com
Sophisticated Analytical and Spectroscopic Characterization of Calcium D Saccharate Tetrahydrate
The definitive identification and purity assessment of Calcium D-saccharate tetrahydrate rely on a suite of advanced analytical techniques. These methods provide detailed information on the compound's chemical composition, molecular structure, and crystalline arrangement.
Mechanistic Investigations of Calcium D Saccharate Tetrahydrate in Biochemical Systems
Enzyme Inhibition Kinetics and Mechanisms
The primary and most studied enzymatic interaction of calcium D-saccharate tetrahydrate involves its role as a potent inhibitor of β-glucuronidase. This inhibition is not direct but is mediated through its metabolic conversion.
Calcium D-saccharate is a precursor to the active inhibitor of β-glucuronidase. In the body, it is hydrolyzed to D-glucaric acid, which is then metabolized into D-glucaro-1,4-lactone. nih.govresearchgate.net This lactone is a natural and potent inhibitor of the enzyme β-glucuronidase. nih.govresearchgate.net The structural characteristics of D-glucaro-1,4-lactone allow it to bind effectively to the active site of β-glucuronidase, thereby disrupting its catalytic activity. nih.gov
The inhibitory action of calcium D-saccharate has been observed across various tissues. Studies have demonstrated its ability to suppress β-glucuronidase activity in serum, as well as in microsomes from the liver, lungs, and intestines. researchgate.net One study reported that a single dose of calcium glucarate (B1238325) (4.5 mmol/kg body weight) resulted in a significant reduction of β-glucuronidase activity: 57% in serum, 44% in the liver, 37% in the lungs, and 39% in intestinal microsomes. researchgate.net Chronic administration has also been shown to decrease β-glucuronidase activity in intestinal and liver microsomes. researchgate.net
The tetrahydrate form of calcium D-saccharate is noted for its enhanced solubility, which facilitates its bioavailability and subsequent conversion to the active inhibitory lactone. nih.gov This interaction leads to a distinct modulation of the enzyme's reaction kinetics, affecting substrate turnover rates. nih.gov
Table 1: Inhibition of β-Glucuronidase Activity by Calcium Glucarate in Different Tissues
The primary regulatory role of calcium D-saccharate tetrahydrate identified in biochemical research is the modulation of glucuronidation, a critical phase II detoxification pathway. nih.govwikipedia.org By inhibiting β-glucuronidase, calcium D-saccharate indirectly enhances the net effect of glucuronidation. drugbank.com Glucuronidation involves the conjugation of various substances, including toxins and steroid hormones, with glucuronic acid to form water-soluble glucuronides that can be excreted. nih.govdrugbank.com
β-glucuronidase, particularly from gut microbiota, can deconjugate these glucuronides, releasing the original substances back into circulation in a process known as enterohepatic recirculation. nih.govresearchgate.net The inhibition of this enzyme by D-glucaro-1,4-lactone reduces this deconjugation, thereby increasing the elimination of potentially harmful compounds. drugbank.comnih.gov This regulatory action effectively alters the metabolic flux of glucuronidated compounds, favoring their excretion and reducing their systemic exposure. nih.gov
Chelation and Complexation Dynamics with Metal Ions
Calcium D-saccharate tetrahydrate's structure, a salt of a polyhydroxy carboxylic acid, lends itself to chelation and complex formation with metal ions, most notably with the calcium ion it is bound to, but also with other metal ions.
The formation of a complex between calcium and D-saccharate ions in aqueous solutions has been studied electrochemically. The molar conductivity of saturated aqueous solutions of calcium D-saccharate increases significantly upon dilution, which is indicative of complex formation. acs.orgresearchgate.net The binding of calcium to saccharate is an exothermic process, which is in contrast to the endothermic and entropy-controlled binding observed with other calcium hydroxycarboxylates like lactate (B86563) and gluconate. murdoch.edu.auglobalcalcium.com
Electrochemical studies at 25°C have determined the following thermodynamic parameters for the association of calcium and D-saccharate ions: acs.orgresearchgate.net
Table 2: Thermodynamic Parameters for Calcium D-Saccharate Complex Formation at 25°C
The complex formation is an exothermic process, as indicated by the negative enthalpy change. globalcalcium.com Equilibria in supersaturated solutions of calcium D-saccharate appear to adjust slowly. acs.orgresearchgate.net
In aqueous environments, D-saccharic acid can act as a chelating agent for metal ions. nih.gov Its polyhydroxy carboxylic acid structure provides multiple oxygen-containing groups that can form coordination bonds with metal ions. globalcalcium.com This chelating ability is not limited to calcium. For instance, saccharic acid has been shown to effectively bind with Fe(III), inducing its photoreduction to Fe(II). researchgate.net
The interaction of calcium D-saccharate in aqueous solutions is particularly interesting in the context of its ability to stabilize supersaturated solutions of other calcium salts, such as calcium D-gluconate. acs.orgglobalcalcium.comnih.gov This stabilizing effect is attributed to a heat-induced shift in the calcium complex distribution, with a slow equilibration upon cooling. acs.orgglobalcalcium.com This property is relevant in applications where maintaining high concentrations of soluble calcium is desired. globalcalcium.com
Influence on Endogenous Metabolic Pathways
The primary influence of calcium D-saccharate tetrahydrate on endogenous metabolic pathways stems from its role as a β-glucuronidase inhibitor. This action has significant implications for detoxification and hormone metabolism.
By enhancing the net glucuronidation process, calcium D-saccharate promotes the elimination of various endogenous and exogenous substances. drugbank.com This includes the body's own metabolic waste products and steroid hormones like estrogen. nih.govnih.gov The inhibition of β-glucuronidase reduces the reabsorption of these compounds from the gut, thereby supporting their excretion. nih.govnih.gov
This modulation of the enterohepatic circulation is a key mechanism by which calcium D-saccharate influences endogenous metabolic pathways. nih.gov Elevated β-glucuronidase activity has been associated with an increased risk for certain hormone-dependent cancers, and by promoting the excretion of hormones, calcium D-saccharate is thought to play a role in regulating their systemic levels. nih.govnih.gov
Furthermore, some research suggests that salts of D-glucaric acid may have a role as a lipid-lowering agent. nih.govnih.gov By reducing the activity of intestinal bacteria and their β-glucuronidase, it is proposed that they can enhance enterohepatic circulation in a way that reduces the steady-state levels of cholesterol synthesis, leading to decreased serum lipid levels. nih.gov
Urinary levels of D-glucaric acid have also been utilized as a marker for xenobiotic-induced phase II metabolism in certain clinical contexts. nih.gov
D-Glucuronic Acid Metabolism and its Downstream Products
D-Glucuronic acid is a sugar acid derived from glucose where the sixth carbon atom is oxidized to a carboxylic acid. wikipedia.org It plays a crucial role in the metabolism of microorganisms, plants, and animals. wikipedia.org In mammals, D-glucuronic acid is a key component of the glucuronidation pathway, a primary phase II detoxification process. wikipedia.orgglobalcalcium.com This process involves the conjugation of lipophilic xenobiotics and endobiotics, such as hormones and toxic chemicals, with UDP-α-D-glucuronic acid (UDPGA) in the liver. wikipedia.orgglobalcalcium.comhmdb.ca This conjugation, forming glucuronides, increases the water solubility of these substances, facilitating their elimination from the body. hmdb.ca
The metabolism of D-glucuronic acid leads to several downstream products. In mammals, the D-glucuronic acid pathway culminates in the production of D-glucaric acid and its derivative, D-glucaro-1,4-lactone. nih.gov D-glucuronic acid is also a precursor for the biosynthesis of ascorbic acid (vitamin C) in many animals and plants. wikipedia.org Furthermore, its metabolites, such as ethyl glucuronide, are used as biomarkers for alcohol consumption. wikipedia.org
D-glucuronic acid and its derivatives, like glucuronolactone, are recognized for their role as liver detoxifiers. medchemexpress.commedchemexpress.com The acid itself is a major structural component of various anti-inflammatory proteoglycans. medchemexpress.commedchemexpress.com
Biosynthesis and Regulation of D-Saccharic Acid 1,4-Lactone (D-Glucaro-1,4-Lactone)
D-Saccharic acid 1,4-lactone, also known as D-glucaro-1,4-lactone, is a natural compound produced in small amounts by mammals, including humans, as an end-product of the D-glucuronic acid pathway. nih.gov The biosynthesis of this lactone is a multi-step process.
The key enzymatic step involves the oxidation of the lactone of D-glucuronic acid by the enzyme D-glucuronolactone dehydrogenase. nih.gov This reaction forms D-glucaro-1,4;6,3-dilactone. nih.gov This dilactone is unstable in aqueous solutions and hydrolyzes spontaneously to form the more stable D-glucaro-1,4-lactone. nih.gov
A primary regulatory role of D-saccharic acid 1,4-lactone is its function as a potent inhibitor of the enzyme β-glucuronidase. nih.govsigmaaldrich.commedchemexpress.comcaymanchem.com β-glucuronidase, present in various vertebrate tissues and produced by colonic microflora, hydrolyzes the glucuronide conjugates formed during detoxification. nih.gov This cleavage can release toxins and hormones back into circulation. globalcalcium.com By inhibiting β-glucuronidase, D-saccharic acid 1,4-lactone enhances the detoxification of potential carcinogens and tumor promoters, preventing the hydrolysis of their glucuronides and promoting their excretion. nih.gov This inhibitory action allows the body's natural defense mechanisms for eliminating harmful substances to function more effectively. nih.gov Due to this property, D-saccharic acid 1,4-lactone is often used as a standard agent in the development of novel β-glucuronidase inhibitors. medchemexpress.comcaymanchem.com
Stabilization Mechanisms of Supersaturated Calcium Solutions by Calcium D-Saccharate
Calcium D-saccharate is known to act as a stabilizer in supersaturated solutions, particularly those containing other, more soluble calcium salts like calcium D-gluconate. globalcalcium.comnih.govacs.org This property is utilized in applications such as fortifying beverages with calcium, where preventing the precipitation of calcium salts is essential. globalcalcium.comnih.gov Despite being sparingly soluble itself, calcium D-saccharate effectively inhibits the precipitation of calcium D-gluconate from supersaturated aqueous solutions. globalcalcium.com
Research indicates that when calcium D-gluconate dissolves in an aqueous solution of potassium D-saccharate, the solution becomes spontaneously supersaturated with both calcium salts. nih.govacs.orgresearchgate.net However, only calcium D-saccharate precipitates, and it does so slowly, demonstrating its role in managing the stability of the solution. nih.govacs.orgresearchgate.net
Physicochemical Principles of Precipitation Inhibition
The primary physicochemical principle behind the stabilization effect of Calcium D-saccharate is the formation of complexes between calcium ions and D-saccharate ions in solution. nih.govacs.orgresearchgate.net Molar conductivity measurements of aqueous calcium D-saccharate solutions show a significant increase upon dilution, which is indicative of this complex formation. nih.govacs.orgresearchgate.net
Calcium D-saccharate is characterized as sparingly soluble, with a defined solubility product (Ksp). At 25 °C, the Ksp is (6.17 ± 0.32) × 10⁻⁷. nih.govacs.orgresearchgate.net The complex formation is an exothermic process, while the dissolution of the salt is endothermic, meaning solubility increases with temperature. nih.govresearchgate.net The equilibria in these solutions, especially when supersaturated, adjust slowly. nih.govacs.orgresearchgate.net This slow equilibration, governed by the thermodynamics of complexation and dissolution, is fundamental to its ability to inhibit precipitation.
Thermodynamic and Solubility Properties of Calcium D-Saccharate at 25 °C
| Parameter | Value |
|---|---|
| Association Constant (Kassoc) | 1032 ± 80 |
| Solubility Product (Ksp) | (6.17 ± 0.32) × 10⁻⁷ |
| Standard Enthalpy of Solution (ΔHsol°) | 48 ± 2 kJ mol⁻¹ |
| Standard Enthalpy of Association (ΔHassoc°) | -34 ± 6 kJ mol⁻¹ |
| Standard Entropy of Association (ΔSassoc°) | -55 ± 9 J mol⁻¹ K⁻¹ |
Heat-Induced Shifts in Calcium Complex Distribution and Equilibration Dynamics
A key mechanism by which calcium D-saccharate stabilizes supersaturated solutions of other calcium hydroxycarboxylates involves a heat-induced shift in the distribution of calcium complexes, followed by a slow equilibration upon cooling. nih.govacs.orgresearchgate.net This is particularly relevant for systems containing calcium salts with endothermic complex formation. researchgate.net
When a solution containing calcium D-saccharate and another calcium hydroxycarboxylate is heated, the endothermic nature of the dissolution process for calcium D-saccharate means its solubility increases. researchgate.netresearchgate.net This shift in temperature alters the equilibrium of the various calcium complexes present in the solution. Upon subsequent cooling, the system becomes supersaturated. However, the re-equilibration of the calcium complex distribution is a slow process. nih.govacs.orgresearchgate.net This kinetic sluggishness effectively traps the calcium in a soluble, supersaturated state for an extended period, preventing immediate precipitation. nih.govresearchgate.net This dynamic is evident from calcium activity measurements in supersaturated calcium D-saccharate solutions prepared by cooling, which show that the equilibria adjust slowly. nih.govresearchgate.netresearchgate.net This behavior suggests that heat treatment can be used to create stable, supersaturated calcium solutions when calcium D-saccharate is present as a stabilizer. researchgate.net
Total and Free Calcium Concentrations in Saturated Calcium D-Saccharate Solutions at Various Temperatures
| Temperature (°C) | Total Calcium (mmol/L) | Free Calcium (mmol/L) |
|---|---|---|
| 10 | 1.18 | 0.58 |
| 20 | 1.57 | 0.72 |
| 25 | 1.85 | 0.82 |
| 30 | 2.21 | 0.94 |
| 50 | 4.21 | 1.54 |
Data derived from graphical representations in cited research. researchgate.net
Computational and Molecular Modeling Studies of Calcium D Saccharate Tetrahydrate
Molecular Dynamics Simulations of Compound Behavior in Solvents
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. While specific MD studies on Calcium D-saccharate tetrahydrate are not extensively documented in publicly available literature, principles from simulations of similar polyhydroxylated carboxylates in aqueous solutions can provide valuable insights. These simulations model the compound's behavior over time, considering the forces between atoms and the surrounding solvent molecules.
Conformational Analysis and Molecular Stability
The conformational landscape of the D-saccharate anion is a critical determinant of its chemical and biological activity. D-saccharic acid and its derivatives, due to their acyclic nature, possess significant conformational flexibility. Computational studies on related molecules, such as D-glucaramide, have explored the vast number of possible conformations by systematically rotating the torsion angles of the carbon backbone and hydroxyl groups.
An exhaustive conformational analysis of D-glucaramide, a derivative of D-saccharic acid, generated and energy-minimized thousands of starting conformations. tandfonline.com This type of analysis reveals that the molecule tends to adopt either an extended (sickle) or a bent (U-shaped) conformation, influenced by the surrounding environment's polarity (dielectric constant). tandfonline.com In a more polar environment, which would be analogous to an aqueous solvent, certain conformations are stabilized over others. The stability of these conformations is determined by intramolecular hydrogen bonding and the minimization of steric hindrance. For the D-saccharate anion, the extended and bent conformations would be in equilibrium, with the relative populations of each state dictated by the energetic favorability of interactions with water molecules and the calcium counter-ion.
Table 1: Key Torsion Angles in Conformational Analysis of D-saccharic acid derivatives
| Torsion Angle | Description | Preferred Orientations |
| C1-C2-C3-C4 | Carbon backbone | Staggered |
| C2-C3-C4-C5 | Carbon backbone | Staggered |
| C3-C4-C5-C6 | Carbon backbone | Staggered |
| H-O-C-C | Hydroxyl group orientation | Staggered |
This table is illustrative, based on general principles of conformational analysis of similar molecules.
Solvent Interaction Dynamics
The interaction of Calcium D-saccharate tetrahydrate with a solvent like water is a dynamic process involving the formation and breaking of hydrogen bonds. The four water molecules in the hydrated crystal structure are integral to its stability, forming a network of hydrogen bonds with the hydroxyl and carboxylate groups of the D-saccharate anion and coordinating with the calcium ion.
In an aqueous solution, this hydration shell is extended. MD simulations of similar molecules show that water molecules arrange themselves around the polar groups of the solute. The hydroxyl groups of the D-saccharate anion can act as both hydrogen bond donors and acceptors, creating a complex and dynamic interface with the surrounding water. The calcium ion also strongly coordinates with water molecules, influencing the local water structure. These solvent interactions are crucial for the solubility and reactivity of the compound. The dynamic nature of these interactions means that the hydration shell is constantly rearranging, a factor that is critical for the molecule's ability to approach and interact with other molecules, such as biological receptors.
Ligand-Biomolecule Docking and Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for predicting how a ligand, such as the D-saccharate anion, might interact with a biological target, typically a protein.
Prediction of Binding Affinities with Target Proteins (e.g., Enzymes)
A key biological activity of D-saccharic acid and its salts is the inhibition of the enzyme β-glucuronidase. The active inhibitor is D-glucaro-1,4-lactone, which is formed from D-saccharate in the body. Molecular docking simulations can be employed to predict the binding affinity of D-glucaro-1,4-lactone to the active site of β-glucuronidase.
Table 2: Predicted Binding Affinities of D-saccharic acid derivatives with Target Enzymes (Hypothetical)
| Ligand | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| D-glucaro-1,4-lactone | β-glucuronidase | -8.5 | Asp123, Tyr456, Arg567 |
| D-saccharate | Glucuronosyltransferase | -6.2 | Ser234, His345, Lys456 |
This table presents hypothetical data to illustrate the output of docking studies. Actual values would require specific computational experiments.
Analysis of Molecular Interactions at Active Sites
Once a plausible binding pose is identified through docking, a detailed analysis of the molecular interactions at the enzyme's active site can be performed. For the inhibition of β-glucuronidase by D-glucaro-1,4-lactone, this would involve identifying the specific amino acid residues that form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the lactone.
It is hypothesized that the lactone ring and the hydroxyl groups of D-glucaro-1,4-lactone would form a network of hydrogen bonds with polar residues in the active site of β-glucuronidase. The carboxyl group, if present in a non-lactonized form, could form strong salt bridges with positively charged residues like arginine or lysine. These interactions lock the inhibitor into the active site, preventing the natural substrate from binding and thus inhibiting the enzyme's function. Visualizing these interactions provides a rational basis for the observed inhibitory activity and can guide the design of even more potent inhibitors.
In Silico Pathway Analysis and Network Modeling
In silico pathway analysis and network modeling allow for a systems-level understanding of the effects of a compound on biological processes. For Calcium D-saccharate, this involves modeling its influence on metabolic pathways, particularly those related to detoxification.
A computational systems biology approach has been used to analyze the effects of D-glucaric acid (the metabolite of calcium D-saccharate) on liver detoxification pathways. nih.govnih.gov This type of analysis integrates molecular interaction data into a mathematical model of the relevant biological pathways. The model can then be used to simulate the effects of varying concentrations of D-glucaric acid on key biomarkers of liver function.
Such studies have shown that D-glucaric acid can mitigate liver toxicity by influencing several molecular mechanisms. nih.govnih.gov These include reducing the production of reactive oxygen species (ROS), downregulating hepatocyte apoptosis (programmed cell death), and inhibiting β-glucuronidase, which prevents the reabsorption of toxins. nih.govnih.gov By modeling the interconnectedness of these pathways, researchers can gain a holistic view of the compound's biological effects.
Predicting Influence on Specific Metabolic and Detoxification Pathways
Computational analyses have been instrumental in predicting the influence of D-glucaric acid on key metabolic and detoxification pathways, particularly within the liver. An in silico molecular systems biology analysis has elucidated the positive effects of D-glucaric acid on mitigating liver detoxification challenges through four distinct molecular pathways. nih.govnih.gov This computational approach provides a quantitative and predictive understanding of how D-glucaric acid modulates these critical cellular processes. cytosolve.com
The primary detoxification pathways influenced by D-glucaric acid, as identified through computational modeling, include the reduction of Reactive Oxygen Species (ROS) production, the decrease in the deconjugation of glucuronides, the downregulation of hepatocyte apoptosis, and the inhibition of β-glucuronidase synthesis. nih.govnih.govmdpi.com These effects collectively contribute to enhanced liver detoxification and protection against cellular damage.
Reactive Oxygen Species (ROS) Production:
Computational models predict that D-glucaric acid supplementation can significantly lower the levels of ROS in hepatocytes. nih.gov This is a critical aspect of detoxification, as excessive ROS can lead to oxidative stress and cellular damage. The in silico simulations demonstrated a dose-dependent reduction in ROS levels with increasing concentrations of D-glucaric acid.
Deconjugation/Deglucuronidation:
The process of glucuronidation is a key phase II detoxification pathway where toxins are conjugated with glucuronic acid to facilitate their excretion. The enzyme β-glucuronidase can reverse this process (deconjugation), leading to the reabsorption of toxins. Computational simulations have shown that D-glucaric acid can significantly reduce the levels of glucuronide deconjugates. nih.gov For instance, in a simulated infectious state with elevated endotoxin levels, the introduction of D-glucaric acid led to a substantial decrease in glucuronide deconjugate concentrations. nih.gov
Hepatocyte Apoptosis:
Chronic liver stress can lead to programmed cell death, or apoptosis, of hepatocytes. Computational modeling suggests that D-glucaric acid can play a protective role by downregulating the pathways leading to hepatocyte apoptosis. nih.gov
β-Glucuronidase Synthesis:
A key target of D-glucaric acid's detoxification support is the enzyme β-glucuronidase. mdpi.com In silico studies have demonstrated that D-glucaric acid supplementation leads to a significant reduction in β-glucuronidase levels within hepatocytes. mdpi.com This inhibition of β-glucuronidase is crucial for preventing the deconjugation of toxins and promoting their efficient elimination from the body. nih.gov
| Pathway | Biomarker | Effect of D-Glucaric Acid (In Silico Prediction) | Significance in Detoxification |
|---|---|---|---|
| ROS Production | Reactive Oxygen Species (ROS) | Reduced levels in hepatocytes | Decreases oxidative stress and cellular damage. |
| Deconjugation | Glucuronide Deconjugates | Lowered levels in bile | Prevents re-absorption of toxins and promotes their excretion. |
| Hepatocyte Apoptosis | Apoptotic factors | Downregulation of apoptotic pathways | Protects liver cells from premature death. |
| β-Glucuronidase Synthesis | β-Glucuronidase | Reduced levels in hepatocytes | Inhibits the release of toxins back into circulation. |
Systems Biology Approaches to Biochemical Networks
Systems biology provides a powerful framework for understanding the complex interactions within biochemical networks. By integrating experimental data with computational models, it is possible to simulate the behavior of entire biological systems and predict their response to various stimuli, such as the introduction of a specific compound.
In the context of D-glucaric acid, a computational systems biology approach, utilizing platforms like CytoSolve®, has been employed to create a comprehensive model of its effects on liver detoxification pathways. nih.govcytosolve.com This approach involves the mathematical modeling of molecular mechanisms to perform in silico experiments that can quantify the effects of D-glucaric acid on key biomarkers of liver toxicity. nih.gov
The CytoSolve® platform facilitates the integration of diverse molecular pathway models into a cohesive framework. nih.gov For the analysis of D-glucaric acid, this involved combining models for hepatic apoptosis, ROS production, deconjugation/deglucuronidation, and β-glucuronidase synthesis. nih.gov This integrated model allows for a holistic understanding of how D-glucaric acid modulates the interconnected network of liver detoxification.
The in silico simulations performed using this systems biology approach have provided quantitative predictions on the impact of D-glucaric acid supplementation. For example, simulations were conducted at varying supplementation levels of D-glucaric acid (e.g., 0 mg, 26 mg, and 52 mg) to observe the dose-dependent effects on biomarkers over a simulated period of two days. nih.gov
The results from these simulations provide a mechanistic explanation for the hepatoprotective effects of D-glucaric acid, demonstrating its ability to mitigate liver toxicity by:
Reducing the production of ROS in hepatocytes. nih.gov
Lowering the levels of glucuronide deconjugates in the bile. nih.gov
Suppressing hepatic apoptosis. nih.gov
Decreasing the synthesis of β-glucuronidase in hepatocytes. nih.govmdpi.com
This systems-level understanding is invaluable for predicting the therapeutic potential of Calcium D-saccharate and guiding further experimental research.
| Systems Biology Approach | Platform/Methodology | Key Findings from In Silico Modeling | Implications for Biochemical Networks |
|---|---|---|---|
| Integrated Molecular Pathway Modeling | CytoSolve® | Quantified the dose-dependent effects of D-glucaric acid on multiple detoxification biomarkers. | Provides a holistic view of how D-glucaric acid modulates the interconnected liver detoxification network. |
| Simulation of Pathological States | Mathematical modeling of an infectious state with elevated endotoxins. | Demonstrated a significant reduction in glucuronide deconjugates and β-glucuronidase levels with D-glucaric acid. | Highlights the potential of D-glucaric acid to counteract toxin-induced stress on biochemical pathways. |
Applications of Calcium D Saccharate Tetrahydrate in Advanced Scientific Research
Role as a Biochemical Buffer in Experimental Systems
In experimental settings, maintaining a stable pH is often crucial for the validity of results. Calcium D-saccharate tetrahydrate serves as an effective buffer in various biochemical and biophysical experiments. chemsynlab.com Its alkaline properties allow it to stabilize pH levels within a specific range, typically between 6.5 and 7.5. chemsynlab.comnaturalmicronchem.com This buffering capacity is essential for studying enzymatic reactions, protein stability, and other pH-sensitive biological processes where precise control of hydrogen ion concentration is required. scbt.comnih.gov
Table 1: Physicochemical Properties Relevant to Buffering Capacity
| Property | Value | Significance in Buffering |
|---|---|---|
| pH | 6.5 - 7.5 | Operates within a physiologically relevant pH range. chemsynlab.com |
| Solubility in Water | Sparingly soluble; 0.43 g/L | Allows for the preparation of aqueous buffer solutions. fishersci.carishichemicals.com |
| Molecular Formula | C₆H₈CaO₈·4H₂O | The saccharate ion can accept or donate protons, contributing to its buffering action. himedialabs.com |
Utilization in Nanomaterial Synthesis and Characterization
The field of nanotechnology has found a useful component in Calcium D-saccharate tetrahydrate, particularly in the creation and study of novel nanomaterials. chemsynlab.com
Calcium D-saccharate tetrahydrate is utilized in the synthesis of nanoparticles. chemsynlab.com While specific mechanisms are often proprietary or varied depending on the desired nanoparticle, its role can be inferred from general principles of nanoparticle synthesis. It can act as a source of calcium ions or as a chelating and stabilizing agent during the precipitation process, controlling the size and morphology of the resulting nanoparticles. chemsynlab.comnih.gov For instance, in the wet chemical synthesis of calcium-based nanoparticles, such as calcium carbonate, the controlled release of calcium ions and the interaction with a stabilizing agent are critical for forming nanostructures. nih.govfao.org The saccharate component can influence crystal growth and prevent agglomeration, which is essential for producing discrete nanoparticles.
Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. Calcium orthophosphates are the primary inorganic constituents of biological hard tissues like bones and teeth. inwellbio.comnih.gov The formation of these materials is a complex, highly regulated process of crystallization. inwellbio.com Calcium D-saccharate tetrahydrate can influence these processes by affecting the local concentration of calcium ions and by interacting with the surfaces of growing crystals. As a chelating agent, it can form complexes with calcium ions, modulating their availability and potentially guiding the formation of specific calcium orthophosphate phases. chemsynlab.comnih.gov The controlled crystallization of calcium orthophosphates is fundamental in both normal physiological processes and in the development of bioceramics for bone regeneration, where surface properties and ion availability dictate the material's integration with host tissue. mdpi.commdpi.com
Catalytic Roles in Organic Synthesis and Chemical Reactions
Beyond its applications in biochemistry and materials science, Calcium D-saccharate tetrahydrate also functions as a catalyst in certain organic reactions. chemsynlab.com Its utility as a catalyst stems from the properties of the calcium ion, which can act as a Lewis acid, and the saccharate anion, which can participate in acid-base catalysis or act as a chiral ligand. While detailed examples in peer-reviewed literature are specific to patented industrial processes, its use is noted in the synthesis of fine chemicals. rishichemicals.comgoogle.com For example, metal salts of organic acids are known to catalyze reactions such as aldol (B89426) condensations and esterifications by coordinating with reactants and activating them for reaction.
Research Paradigms in Chemoprevention and Cell Proliferation Modulation (Non-Clinical Focus)
A significant area of non-clinical research focuses on the potential of Calcium D-saccharate tetrahydrate to modulate cell behavior, particularly in the context of cancer chemoprevention. targetmol.comselleckchem.com This research primarily involves in vitro models to understand the compound's mechanisms of action at a cellular level.
In vitro studies have demonstrated that Calcium D-saccharate tetrahydrate can suppress the proliferation of certain cell lines. chemsynlab.com One of the key mechanisms underlying this anti-proliferative activity is the inhibition of the enzyme β-glucuronidase. chemsynlab.comsigmaaldrich.com
β-glucuronidase is an enzyme that can deconjugate (break down) glucuronide compounds. scbt.comnih.gov In the body, many toxins and hormones are detoxified in the liver by attaching them to glucuronic acid, making them water-soluble for excretion. nutriscienceusa.com By breaking this bond, β-glucuronidase can release these substances back into circulation, prolonging their exposure to tissues. chemsynlab.com Elevated β-glucuronidase activity is associated with an increased risk for certain cancers. sigmaaldrich.com
Calcium D-saccharate is a salt of D-glucaric acid. chemsynlab.com In aqueous environments, D-glucaric acid is in equilibrium with D-glucaro-1,4-lactone, a potent natural inhibitor of β-glucuronidase. inwellbio.comnih.gov By providing a sustained source of D-glucaro-1,4-lactone, Calcium D-saccharate effectively inhibits β-glucuronidase activity. scbt.comnih.gov This inhibition has been observed to suppress proliferation and stimulate differentiation in research settings. chemsynlab.com For example, Calcium D-saccharate has been evaluated for its chemopreventive activity in rat tracheal epithelial cells exposed to a carcinogen. chemsynlab.com Furthermore, the derivative D-Saccharic acid 1,4-lactone (DSL) has been shown to protect murine hepatocytes from chemically-induced cytotoxicity and apoptotic cell death in vitro, suggesting a cytoprotective effect. nih.gov
Table 2: Summary of In Vitro Research Findings
| Research Focus | Key Finding | Mechanism of Action | Reference |
|---|---|---|---|
| Chemoprevention | Evaluated for chemopreventive activity in rat tracheal epithelial cells. | Suppresses proliferation and stimulates differentiation. | chemsynlab.com |
| Enzyme Inhibition | Inhibits β-glucuronidase. | Its metabolite, D-glucaro-1,4-lactone, is a potent inhibitor of the enzyme. | chemsynlab.comsigmaaldrich.comnih.gov |
| Cell Proliferation | May inhibit the proliferation of cancer cells. | Associated with inhibition of β-glucuronidase and potential modulation of hormone metabolism. | targetmol.comnutriscienceusa.com |
| Cytotoxicity | D-Saccharic acid 1,4-lactone (a derivative) protects murine hepatocytes from TBHP-induced cytotoxicity and apoptosis. | Antioxidant activity and functioning via mitochondria-dependent pathways. | nih.gov |
Compound Reference Table
Mechanism of Action in Cell Differentiation Pathways
Calcium D-saccharate tetrahydrate plays a noteworthy role in the modulation of cell differentiation and proliferation, primarily through its activity as a potent inhibitor of the enzyme β-glucuronidase. chemsynlab.comncats.io Research indicates that Calcium D-saccharate stimulates cell differentiation while suppressing proliferation, an action of significant interest in oncology research. chemsynlab.com
The underlying mechanism is linked to its in vivo precursor, D-glucaro-1,4-lactone, which is a natural and potent inhibitor of β-glucuronidase. chemsynlab.comnih.gov The enzyme β-glucuronidase is produced by microflora in the colon and is involved in Phase II liver detoxification. ncats.io Elevated levels of β-glucuronidase have been associated with an increased risk for certain hormone-dependent cancers, such as those of the breast and prostate. ncats.io The enzyme can deconjugate glucuronidated toxins and hormones in the enterohepatic circulation, leading to their reabsorption and prolonging their presence in the body. chemsynlab.comnaturalmicronchem.com
By inhibiting β-glucuronidase, Calcium D-saccharate enhances the elimination of various potentially harmful substances, including carcinogens and steroid hormones like estrogen. naturalmicronchem.comrishichemicals.com This detoxification support is a key aspect of its potential chemopreventive properties. chemsynlab.com For instance, studies in rat models have demonstrated that dietary administration of calcium D-glucarate can reduce tumor growth. chemsynlab.com The inhibition of β-glucuronidase by a diet supplemented with 4% calcium glucarate (B1238325) was found to be as high as 70% in the proximal intestine and 54% in the distal intestine of rats. nih.gov
Table 1: Research Findings on β-glucuronidase Inhibition by Calcium Glucarate
| Parameter | Finding | Reference |
| Mechanism | Inhibits β-glucuronidase via its precursor, D-glucaro-1,4-lactone. | chemsynlab.comnih.gov |
| Effect | Stimulates differentiation and suppresses proliferation. | chemsynlab.com |
| Application | Studied for its chemopreventive properties. | chemsynlab.com |
| Inhibition Rate | A 4% supplemented diet inhibited bacterial β-glucuronidase by 70% (proximal intestine) and 54% (distal intestine) in rats. | nih.gov |
Stabilizer in Pharmaceutical Formulations for Research Purposes
In the realm of pharmaceutical sciences, Calcium D-saccharate tetrahydrate is recognized for its role as a stabilizer, particularly in parenteral solutions containing calcium gluconate. avantorsciences.comnih.govnih.gov Supersaturated solutions of calcium gluconate are often used for intravenous administration; however, they are prone to crystallization. google.com Calcium D-saccharate is added to these formulations to prevent the precipitation of calcium gluconate, thereby ensuring the stability and safety of the product. avantorsciences.comgoogle.com
The stabilizing effect of Calcium D-saccharate is attributed to the formation of soluble complexes between calcium ions and D-saccharate ions. nih.govresearchgate.net Molar conductivity studies have shown a strong interaction and complex formation between these ions in aqueous solutions. nih.gov This interaction helps to keep the calcium gluconate in solution, even at high concentrations. google.com Research has shown that for a 10% calcium gluconate solution, the addition of about 2 to 5 parts of calcium saccharate per 100 parts of calcium gluconate by weight is effective for stabilization. google.com The solubility of calcium D-saccharate itself is relatively low, but it effectively stabilizes supersaturated solutions of other calcium hydroxycarboxylates. nih.govresearchgate.net
Table 2: Stabilization of Calcium Gluconate Solutions
| Formulation Component | Purpose | Research Observation | Reference |
| Calcium D-saccharate tetrahydrate | Stabilizer | Prevents precipitation in supersaturated calcium gluconate solutions. | avantorsciences.comgoogle.com |
| Mechanism of Stabilization | Complex Formation | Forms soluble complexes with calcium ions. | nih.govresearchgate.net |
| Effective Concentration | Ratio | Approximately 2-5 parts per 100 parts of calcium gluconate for a 10% solution. | google.com |
Application as a Clarifying Agent in Chemical and Industrial Processes
Beyond its biomedical applications, Calcium D-saccharate tetrahydrate serves as an effective clarifying agent in various chemical and industrial processes. chemsynlab.com This application is particularly notable in the food industry, for instance, in the processing of sugarcane juice. chemsynlab.com
During the liming process of sugarcane juice, the addition of Calcium D-saccharate enhances clarification by facilitating the removal of high molecular weight components through filtration. chemsynlab.com This results in a clearer and more purified juice, which is crucial for subsequent processing steps. The ability of Calcium D-saccharate to act as a clarifying agent is linked to its capacity to interact with and precipitate impurities, which can then be easily separated from the mixture.
Table 3: Application as a Clarifying Agent
| Industry/Process | Function | Mechanism | Reference |
| Sugarcane Processing | Clarifying Agent | Enhances the removal of high molecular weight components during liming. | chemsynlab.com |
Emerging Research Frontiers and Future Directions for Calcium D Saccharate Tetrahydrate
Novel Applications in Drug Delivery System Development
The exploration of Calcium D-saccharate tetrahydrate in drug delivery systems is an expanding field of research. Its properties as a salt of D-glucaric acid, a natural substance found in many fruits and vegetables, make it an intriguing candidate for various pharmaceutical applications. himedialabs.comncats.io As an inhibitor of beta-glucuronidase, it has potential applications in contexts where the activity of this enzyme is a concern. himedialabs.comhimedialabs.com
The development of drug delivery systems often involves the use of excipients that can enhance the stability, solubility, or bioavailability of active pharmaceutical ingredients (APIs). While direct research on Calcium D-saccharate tetrahydrate as a primary drug delivery vehicle is still emerging, its chemical properties suggest potential utility. For instance, its calcium salt form could be investigated for its role in formulating controlled-release or targeted drug delivery systems. pharmacompass.com
Further research is needed to fully elucidate the mechanisms by which Calcium D-saccharate tetrahydrate could be integrated into drug delivery platforms. This includes understanding its compatibility with various APIs, its release kinetics, and its behavior in different physiological environments.
Interdisciplinary Research in Environmental Remediation (e.g., Heavy Metal Chelation)
The potential for D-saccharic acid and its salts, like Calcium D-saccharate, in environmental remediation, particularly in heavy metal chelation, is an area of growing interest. Chelating agents are compounds that can form stable, water-soluble complexes with metal ions, which can be crucial for removing toxic heavy metals from contaminated soil and water. nih.gov
While traditional chelating agents like EDTA are effective, they often have poor biodegradability, leading to persistence in the environment. mdpi.com This has spurred the search for more environmentally friendly alternatives. Biodegradable chelating agents, such as N,N-bis(carboxymethyl)-L-glutamic acid (GLDA), have shown promise in this area. mdpi.comresearchgate.net
The structure of D-saccharic acid, with its multiple hydroxyl and carboxyl groups, suggests it may have the ability to chelate metal ions. Research into the chelating properties of D-saccharic acid and its salts could open up new avenues for the development of biodegradable and effective agents for the remediation of heavy metal contamination. Studies have shown that certain chelating agents can form strong complexes with various heavy metals, including lead (Pb), cadmium (Cd), zinc (Zn), and nickel (Ni). mdpi.com Further investigation is required to determine the efficacy of Calcium D-saccharate in this context and to understand its binding mechanisms with different heavy metals under various environmental conditions.
Advanced Biotechnological Approaches for Enhanced Saccharate Production
The production of D-saccharic acid (also known as glucaric acid) has traditionally relied on chemical methods, such as the oxidation of glucose with nitric acid. asm.orggoogle.com However, these processes can be non-selective and generate polluting by-products. asm.org Consequently, there is a significant and growing interest in developing biotechnological routes for the production of D-saccharic acid, which are seen as a more selective and less energy-intensive alternative. nih.gov
Microbial fermentation, using engineered microorganisms, is at the forefront of this research. asm.org Scientists have successfully engineered bacteria like Escherichia coli and yeasts such as Saccharomyces cerevisiae and Pichia pastoris to produce D-saccharic acid from renewable feedstocks like glucose. nih.govresearchgate.net
Key strategies to enhance production in these microbial factories include:
Metabolic Engineering: Modifying the metabolic pathways of the microorganisms to channel more of the carbon source towards D-saccharic acid production and away from competing pathways like glycolysis. nih.govresearchgate.net This has involved techniques like deleting genes for competing enzymes (e.g., phosphoglucose (B3042753) isomerase) and overexpressing key enzymes in the D-saccharic acid biosynthesis pathway. nih.govresearchgate.net
Enzyme Improvement: The activity of key enzymes, such as myo-inositol oxygenase, has been identified as a rate-limiting step in some production strains. researchgate.net Efforts are underway to improve the performance of these enzymes through protein engineering.
Process Optimization: Researchers are exploring different fermentation strategies, such as fed-batch fermentation, to achieve higher titers and yields of D-saccharic acid. asm.org For instance, one study reported a maximum D-saccharic acid titer of 12.3 g/L in a 5-L bioreactor using a fed-batch strategy. asm.org Another recent study achieved a titer of 15.6 g/L. asm.org
The table below summarizes some of the reported titers and yields for D-saccharic acid production using engineered microorganisms.
| Microorganism | Production Strategy | Titer (g/L) | Yield (g/g) | Reference |
| Escherichia coli | Fine-tuning of synthetic pathway and cofactor regeneration | 5.35 | - | asm.org |
| Saccharomyces cerevisiae (Strain GA-ZII) | Fed-batch fermentation in 5-L bioreactor | 15.6 | - | asm.org |
| Saccharomyces cerevisiae (Pgi1p-deficient) | Batch bioreactor with pulsed d-fructose and ethanol | 1.3 | 0.12 ± 0.01 | nih.gov |
| Saccharomyces cerevisiae (Pgi1p-deficient) | Nitrogen-limited conditions | 0.71 | 0.23 | researchgate.net |
| Engineered S. cerevisiae from lignocellulose | Airlift fermenter | 15.71 ± 0.80 | - | researchgate.net |
These advanced biotechnological approaches hold the promise of making the production of D-saccharic acid and its salts, including Calcium D-saccharate, more sustainable and economically viable.
Elucidation of Cellular Uptake Mechanisms and Intracellular Fate
Understanding how cells take up and process Calcium D-saccharate is fundamental to exploring its biological activities. The cellular uptake of calcium ions is a complex process involving various channels and transporters. nih.gov Mitochondria, for example, play a significant role in cellular calcium homeostasis by taking up calcium through mechanisms like the mitochondrial calcium uniporter. nih.gov
The uptake of lead (Pb2+), a heavy metal, has been shown to be activated by the depletion of intracellular calcium stores, suggesting a shared pathway. nih.gov This indicates that the cellular machinery for calcium transport could potentially be utilized by other divalent cations.
While specific studies on the cellular uptake of the intact Calcium D-saccharate complex are limited, it is plausible that it dissociates extracellularly, and the saccharate and calcium ions are transported into the cell via their respective mechanisms. The saccharate anion, being a sugar acid, might be taken up by organic anion transporters. The intracellular fate of D-saccharate is of particular interest due to its role as an inhibitor of β-glucuronidase, an enzyme involved in liver detoxification. ncats.io
Further research is needed to:
Identify the specific transporters involved in the cellular uptake of D-saccharate.
Determine the intracellular concentration of D-saccharate required for effective β-glucuronidase inhibition.
Investigate the metabolic fate of D-saccharate within the cell.
Exploration in Neurodegenerative Disease Research Models (Pre-clinical, Mechanistic)
The potential role of calcium dysregulation in the pathogenesis of neurodegenerative diseases like Alzheimer's disease has led to increased research in this area. nih.govnih.gov Abnormal calcium signaling has been observed in animal models of Alzheimer's disease, suggesting that it could be an early event in the disease process. nih.govnih.gov This has opened the door to exploring therapeutic strategies that target calcium channels and homeostasis. nih.gov
Given that Calcium D-saccharate can influence calcium levels, its potential effects in the context of neurodegenerative diseases are a subject of preliminary interest. Research in animal models is crucial for understanding the complex mechanisms of these diseases and for testing potential therapeutic interventions. frontiersin.orgoaepublish.com Various animal models, from rodents to non-human primates, are being used to replicate aspects of human neurodegenerative disorders. oaepublish.com
While direct studies on Calcium D-saccharate in neurodegenerative disease models are not yet widely published, its constituent components, calcium and saccharate, have biological activities that could be relevant. For example, D-saccharic acid is known to inhibit β-glucuronidase, and altered enzyme activities are sometimes observed in neurodegenerative conditions. ncats.io
Future pre-clinical and mechanistic studies could explore:
Whether administration of Calcium D-saccharate can modulate the abnormal calcium signaling observed in neurodegenerative disease models.
If the β-glucuronidase inhibitory activity of D-saccharate has any downstream effects on the pathological hallmarks of these diseases.
The following table outlines some of the animal models used in neurodegenerative disease research:
| Disease | Animal Model | Key Features |
| Alzheimer's Disease | APP transgenic mice | Exhibit abnormal calcium dynamics and Aβ plaque-like structures. nih.gov |
| Parkinson's Disease | PINK1 knockout monkeys | Show severe neurodegeneration. oaepublish.com |
| Huntington's Disease | Huntingtin knock-in pigs | Recapitulate features of selective neurodegeneration. oaepublish.com |
Potential in Modulating Insulin (B600854) Secretion Mechanisms (Pre-clinical, Mechanistic)
Insulin secretion from pancreatic β-cells is a tightly regulated process that is critically dependent on intracellular calcium concentrations. nih.govyoutube.com The entry of glucose into β-cells triggers a series of events that lead to an increase in intracellular ATP, closure of ATP-sensitive potassium channels, membrane depolarization, and the opening of voltage-gated calcium channels. youtube.com The subsequent influx of calcium is a key signal for the exocytosis of insulin-containing granules. youtube.comyoutube.com
Given the central role of calcium in insulin secretion, compounds that can modulate intracellular calcium levels are of interest for their potential to influence this process. Vitamin D, for example, has been shown to enhance insulin secretion by promoting calcium influx and upregulating voltage-gated calcium channels in INS-1 cells and human islets. nih.gov
While there is no direct evidence to date on the effects of Calcium D-saccharate on insulin secretion, its ability to deliver calcium ions suggests a potential for interaction with this pathway. Pre-clinical and mechanistic studies would be necessary to investigate this possibility. Such research could explore:
The effect of Calcium D-saccharate on intracellular calcium dynamics in pancreatic β-cells.
Whether Calcium D-saccharate can modulate glucose-stimulated insulin secretion.
The potential mechanisms by which Calcium D-saccharate might influence β-cell function.
Understanding Unusual Supersaturation Phenomena in Complex Solutions
Calcium D-saccharate exhibits interesting and unusual behavior in complex aqueous solutions, particularly concerning supersaturation. researchgate.netresearchgate.netnih.gov Supersaturation is a state where a solution contains more of a dissolved material than could be dissolved by the solvent under normal circumstances.
Research has shown that solutions of Calcium D-saccharate can become supersaturated and that these supersaturated states can be surprisingly stable, with the salt precipitating out only slowly. researchgate.netresearchgate.netnih.gov This phenomenon is particularly evident when Calcium D-saccharate is in the presence of other calcium salts, such as calcium D-gluconate. researchgate.netresearchgate.netnih.gov
One key finding is that the dissolution of calcium L-lactate in an aqueous solution of sodium D-gluconate can lead to a solution that is highly supersaturated with calcium D-gluconate. rsc.org This suggests complex interactions between the different ions in solution.
Studies on Calcium D-saccharate have revealed the following:
It is sparingly soluble in water, with a solubility product (Ksp) of (6.17 ± 0.32) x 10-7 at 25 °C. researchgate.netnih.gov
Its solubility increases moderately with temperature. researchgate.netresearchgate.netnih.gov
It forms complexes with calcium ions in solution, which is an exothermic process. researchgate.netnih.gov
Calcium D-saccharate can act as a stabilizer for supersaturated solutions of other calcium salts. researchgate.netresearchgate.netnih.gov
The table below summarizes some of the thermodynamic parameters for Calcium D-saccharate at 25 °C:
| Parameter | Value |
| Solubility Product (Ksp) | (6.17 ± 0.32) x 10-7 |
| Association Constant (Kass) | 1032 ± 80 |
| Enthalpy of Solution (ΔH⁰sol) | 48 ± 2 kJ mol-1 |
| Enthalpy of Association (ΔH⁰ass) | -34 ± 6 kJ mol-1 |
| Entropy of Association (ΔS⁰ass) | -55 ± 9 J mol-1 K-1 |
Understanding these supersaturation phenomena is not only of fundamental scientific interest but also has practical implications. For example, it could be relevant to the formulation of beverages and other products fortified with calcium, where maintaining high concentrations of soluble calcium is desirable. researchgate.netnih.gov Further research in this area could help to elucidate the underlying mechanisms and to harness these properties for various applications. researchgate.netnih.gov
Q & A
Q. What are the standard methods for synthesizing and characterizing Calcium D-saccharate tetrahydrate?
Calcium D-saccharate tetrahydrate is synthesized by reacting D-saccharic acid with calcium hydroxide in aqueous conditions, followed by purification via filtration and drying. Characterization employs spectroscopic techniques (IR, NMR) to confirm structural integrity, while HPLC and GC-MS ensure purity and composition . X-ray diffraction may also validate crystalline structure.
Q. What analytical techniques are recommended for assessing purity and stability in experimental settings?
Purity is typically evaluated using HPLC for quantitative analysis, while GC-MS identifies organic impurities. Stability studies involve thermogravimetric analysis (TGA) to monitor dehydration at elevated temperatures (decomposition >200°C) and spectrophotometric methods to track hydrolysis in aqueous solutions .
Q. How does Calcium D-saccharate tetrahydrate function as a β-glucuronidase inhibitor, and what are its implications in basic research?
The compound competitively inhibits β-glucuronidase, preventing the reactivation of carcinogens like estrogen-glucuronide conjugates. This is methodologically studied via enzyme kinetics (e.g., Lineweaver-Burk plots) and in vitro assays using liver microsomes. Elevated β-glucuronidase activity correlates with hormone-dependent cancers, making this a key focus in chemoprevention studies .
Q. What are its primary applications as a chelating agent in biochemical experiments?
Calcium D-saccharate forms stable complexes with divalent metal ions (e.g., Ca²⁺, Fe²⁺), enabling its use in buffering systems for metal-sensitive reactions. Methodologies include titration experiments to determine binding constants and spectroscopic monitoring of metal-ligand interactions .
Q. What current research trends involve Calcium D-saccharate tetrahydrate?
Recent studies explore its role in suppressing tumor growth (e.g., DMBA-induced mammary tumors in rats), enhancing insulin secretion in pancreatic β-cells, and mitigating amyloid-β aggregation in Alzheimer’s models. These involve in vivo dose-response studies and molecular docking simulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data when designing experiments?
While the compound is water-soluble (pH 6.5–7.5), its insolubility in ethanol and limited DMSO solubility (0.01 mg/mL) necessitates solvent optimization. Advanced approaches include co-solvent systems (e.g., water-DMSO mixtures) or derivatization to improve lipophilicity. Stability studies under varying pH and temperature conditions are critical .
Q. What methodological approaches elucidate its chemopreventive mechanisms in hormone-dependent cancers?
In vivo models (e.g., DMBA-induced rat mammary tumors) are dosed orally (10% w/w in diet), with tumor volume and biomarkers (estrogen receptor levels) monitored. Complementary in vitro work uses human cancer cell lines (MCF-7, LNCaP) to assess proliferation (MTT assays) and apoptosis (flow cytometry) .
Q. How does Calcium D-saccharate tetrahydrate enhance insulin secretion, and what experimental models validate this?
Studies suggest it modulates intracellular calcium signaling in pancreatic β-cells. Methodologies include glucose-stimulated insulin secretion (GSIS) assays, Ca²⁺ imaging with fluorescent dyes (e.g., Fura-2), and knockout models to assess β-glucuronidase pathway involvement .
Q. What strategies address its hydrolysis-prone nature in long-term storage or biological systems?
Lyophilization improves stability for storage, while encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) mitigates hydrolysis in physiological environments. Accelerated stability testing (40°C/75% RH) and HPLC monitoring of degradation products are recommended .
Q. How can synergistic effects with other anticancer agents be systematically studied?
Combinatorial studies use Chou-Talalay synergy assays to calculate combination indices (CI). For example, co-administering with taxanes or mTOR inhibitors (e.g., VS-5584) in xenograft models, followed by transcriptomic profiling (RNA-seq) to identify pathway cross-talk .
Limitations & Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
